molecular formula C14H11NO3 B14525969 2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 62675-16-5

2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14525969
CAS No.: 62675-16-5
M. Wt: 241.24 g/mol
InChI Key: MTQSCVATFMCZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both furan and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides. This process can be facilitated by various catalysts and reaction conditions. For instance, the intramolecular cyclization can be achieved under acidic conditions, leading to the formation of the desired isoindole structure .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include diketone derivatives from oxidation, dihydroisoindole derivatives from reduction, and various substituted derivatives from electrophilic substitution reactions .

Scientific Research Applications

2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of furan and isoindole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62675-16-5

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-[(5-methylfuran-2-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C14H11NO3/c1-9-6-7-10(18-9)8-15-13(16)11-4-2-3-5-12(11)14(15)17/h2-7H,8H2,1H3

InChI Key

MTQSCVATFMCZDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.